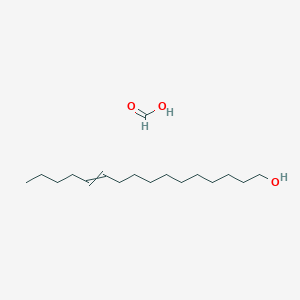
Formic acid;hexadec-11-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;hexadec-11-en-1-ol is a compound that combines formic acid, the simplest carboxylic acid, with hexadec-11-en-1-ol, an unsaturated long-chain alcohol. Hexadec-11-en-1-ol, on the other hand, is a long-chain alcohol with a double bond at the 11th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexadec-11-en-1-ol can be achieved through various methods. One common approach involves the reduction of hexadec-11-yn-1-ol, which can be synthesized from dodecane-1,12-diol . The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of formic acid is primarily achieved through the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Hexadec-11-en-1-ol can be produced on an industrial scale through the hydrogenation of hexadec-11-yn-1-ol, using a similar process as described for the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;hexadec-11-en-1-ol undergoes various chemical reactions, including:
Reduction: Hexadec-11-en-1-ol can be reduced to hexadecan-1-ol.
Substitution: Formic acid can participate in esterification reactions to form formate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acid catalysts such as sulfuric acid are often used in esterification reactions.
Major Products
Oxidation: Carbon dioxide, water, hexadec-11-enal, hexadec-11-enoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Formate esters.
Applications De Recherche Scientifique
Formic acid;hexadec-11-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in pheromone signaling in insects.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.
Mécanisme D'action
The mechanism of action of formic acid;hexadec-11-en-1-ol involves its interaction with various molecular targets and pathways. Formic acid acts as a reducing agent and can donate hydrogen atoms in redox reactions . Hexadec-11-en-1-ol can interact with cell membranes, affecting their fluidity and permeability . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Comparaison Avec Des Composés Similaires
Formic acid;hexadec-11-en-1-ol can be compared with other similar compounds such as:
Hexadec-11-en-1-ol: Similar structure but lacks the formic acid component.
Formic acid: Simplest carboxylic acid, lacks the long-chain alcohol component.
Hexadecan-1-ol: Saturated long-chain alcohol, lacks the double bond present in hexadec-11-en-1-ol.
Propriétés
Numéro CAS |
65202-09-7 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
formic acid;hexadec-11-en-1-ol |
InChI |
InChI=1S/C16H32O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;2-1-3/h5-6,17H,2-4,7-16H2,1H3;1H,(H,2,3) |
Clé InChI |
WDQDRTRMIURVSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)

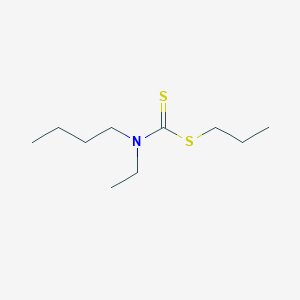
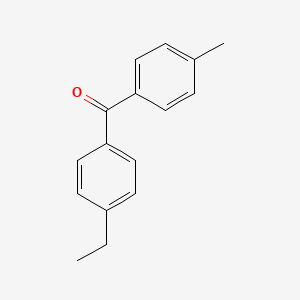
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)

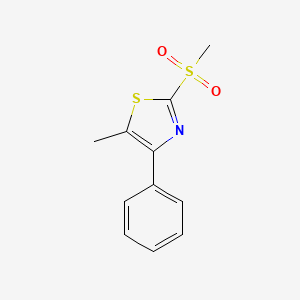
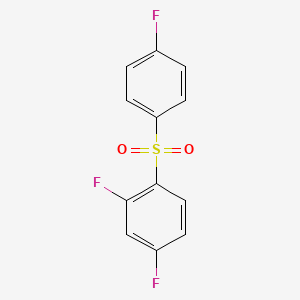

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
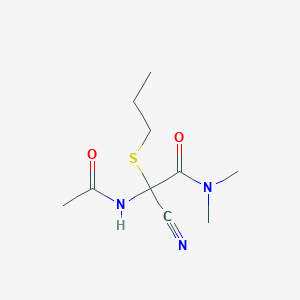
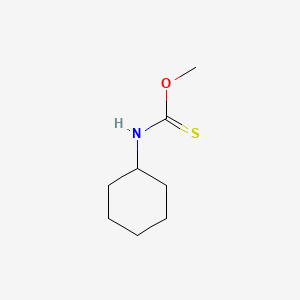
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
